molecular formula C7H6INO3 B14086554 (3-Iodo-4-nitrophenyl)methanol

(3-Iodo-4-nitrophenyl)methanol

Cat. No.: B14086554
M. Wt: 279.03 g/mol
InChI Key: VWUMZAHKQJKXQY-UHFFFAOYSA-N
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Description

(3-Iodo-4-nitrophenyl)methanol is an organic compound characterized by the presence of an iodine atom, a nitro group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-4-nitrophenyl)methanol typically involves a multi-step process. One common method starts with the diazotization of 3-iodo-4-nitroaniline, followed by a Sandmeyer reaction to introduce the iodine atom. The resulting 3-iodo-4-nitrobenzene is then subjected to a reduction reaction using diborane generated from sodium borohydride and iodine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-4-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: (3-Iodo-4-nitrobenzaldehyde) or (3-Iodo-4-nitrobenzoic acid)

    Reduction: (3-Iodo-4-aminophenyl)methanol

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Iodo-4-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Iodo-4-nitrophenyl)methanol depends on the specific application. For example, in biochemical studies, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • (3-Iodo-4-nitrobenzaldehyde)
  • (3-Iodo-4-nitrobenzoic acid)
  • (3-Iodo-4-aminophenyl)methanol

Uniqueness

(3-Iodo-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an iodine atom and a nitro group on the benzene ring allows for diverse chemical transformations and interactions with biological molecules.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

(3-iodo-4-nitrophenyl)methanol

InChI

InChI=1S/C7H6INO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2

InChI Key

VWUMZAHKQJKXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)I)[N+](=O)[O-]

Origin of Product

United States

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